molecular formula C7H11N3O5S B13937064 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- CAS No. 62144-01-8

1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro-

Cat. No.: B13937064
CAS No.: 62144-01-8
M. Wt: 249.25 g/mol
InChI Key: XHMLVNPDPRCCME-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position, a 2-methylsulfonyloxyethyl group at the 1-position, and a nitro group at the 2-position. These functional groups confer unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate.

    Attachment of the 2-methylsulfonyloxyethyl group: This step involves the reaction of the imidazole derivative with 2-methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, sodium borohydride), nucleophiles (e.g., sodium azide, amines), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- can be compared with other imidazole derivatives such as:

    1H-Imidazole, 4,5-dimethyl-2-nitro-: This compound has two methyl groups at the 4 and 5 positions and a nitro group at the 2 position. It differs in its substitution pattern, which affects its reactivity and applications.

    1H-Imidazole, 2-methyl-4-nitro-: This compound has a methyl group at the 2 position and a nitro group at the 4 position.

Properties

CAS No.

62144-01-8

Molecular Formula

C7H11N3O5S

Molecular Weight

249.25 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C7H11N3O5S/c1-6-5-8-7(10(11)12)9(6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3

InChI Key

XHMLVNPDPRCCME-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CCOS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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